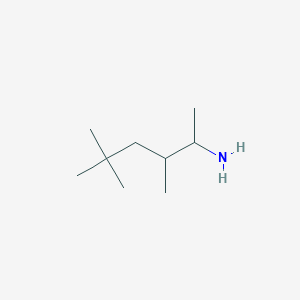

3,5,5-Trimethylhexan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

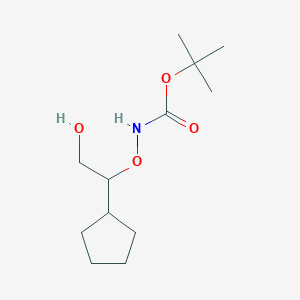

3,5,5-Trimethylhexan-2-amine is an organic compound that belongs to the class of amines . It is structurally similar to ammonia, with three hydrogens bound to nitrogen, but also has additional properties due to its connectivity to carbon .

Synthesis Analysis

The synthesis of amines like 3,5,5-Trimethylhexan-2-amine often involves nucleophilic substitution reactions. For example, ammonia can react with alkyl halides in a sequence of reactions to produce primary, secondary, and tertiary amines . Another method involves the reduction of nitriles or amides and nitro compounds . A more recent development in amine synthesis is the use of mechanochemical methods .Molecular Structure Analysis

The molecular structure of 3,5,5-Trimethylhexan-2-amine is similar to that of 3,5,5-Trimethylhexanol, with a molecular formula of C9H20O . The structure consists of a nitrogen atom connected to a hexane chain with three methyl groups attached .Chemical Reactions Analysis

Amines like 3,5,5-Trimethylhexan-2-amine can undergo a variety of chemical reactions. They can act as nucleophiles in reactions with alkyl halides, leading to further substitution and the formation of more complex amines . They can also react with carboxylic acids to form amides .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5,5-Trimethylhexan-2-amine are similar to those of other amines. Amines are generally soluble in organic solvents and can form hydrogen bonds with water, making them somewhat soluble in water as well . The exact properties of 3,5,5-Trimethylhexan-2-amine, such as its boiling point, density, and refractive index, would need to be determined experimentally .Mechanism of Action

The mechanism of action of amines involves the lone pair of electrons on the nitrogen atom. This lone pair can be attracted towards a positively charged carbon in a halogenoalkane, leading to the formation of a new bond and the expulsion of the halogen as a halide ion . The resulting product can then act as a nucleophile in further reactions .

Safety and Hazards

properties

IUPAC Name |

3,5,5-trimethylhexan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-7(8(2)10)6-9(3,4)5/h7-8H,6,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGUDSYIOAZGRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C)C(C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2873368.png)

![1-[4-[(Prop-2-enoylamino)methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2873370.png)

![1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol](/img/structure/B2873372.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2873377.png)

![3-((5-(sec-butylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2873387.png)